molecular formula C10H10O5 B2739747 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid CAS No. 1119833-01-0

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B2739747
CAS No.: 1119833-01-0
M. Wt: 210.185
InChI Key: WZJGVPWIHHYBEG-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group attached to a dihydrobenzo[b][1,4]dioxine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid typically involves the following steps:

    Formation of the Dioxine Ring: The initial step often involves the cyclization of appropriate precursors to form the dihydrobenzo[b][1,4]dioxine ring system.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group is usually introduced via carboxylation reactions, which may involve the use of carbon dioxide under high pressure or the hydrolysis of ester intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Products may include 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxaldehyde or this compound derivatives.

    Reduction: Products can include 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Materials Science:

    Agriculture: Explored for use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

  • 7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
  • 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-methyl ester
  • 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Comparison:

  • Unique Features: The presence of the methoxy group at the 7-position and the carboxylic acid group at the 6-position distinguishes 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid from its analogs, potentially leading to different reactivity and biological activity.
  • Reactivity: The methoxy group can influence the electron density of the aromatic ring, affecting the compound’s reactivity in substitution reactions compared to its hydroxy or ester analogs.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-13-7-5-9-8(14-2-3-15-9)4-6(7)10(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJGVPWIHHYBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 2 mL microwave vial, methyl 7-bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (273 mg, 1 mmol) and CuBr (14.3 mg, 0.1 mmol) were dissolved in dry DMF and was placed in ice bath. Sodium methoxide (540 mg, 10 mmol) was added into the reaction mixture dropwise while stirring at 0° C. The reaction was warmed to room temperature and stirred for 45 minutes. The reaction was then placed in a microwave reactor for 5 minutes at 135° C. The reaction mixture was dissolved in water and washed with ethyl acetate. The water layer was collected and acidified to pH 4 with 1M HCl. The product was extracted using ethyl acetate then dried over sodium sulfate. The solvent was evaporated under vacuum to give the desired intermediate of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid which was used directly without further purification. Yield 57%. MS M+H calculated 211.1, found 211.1.
Quantity
273 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
14.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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